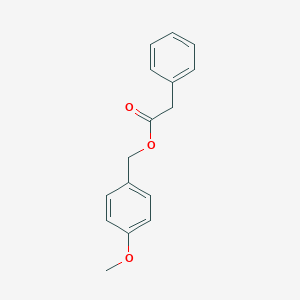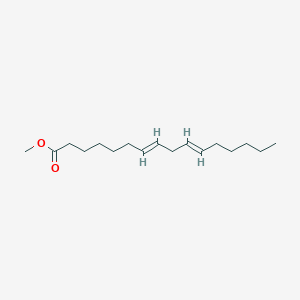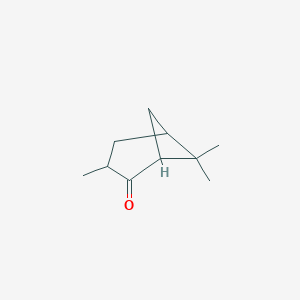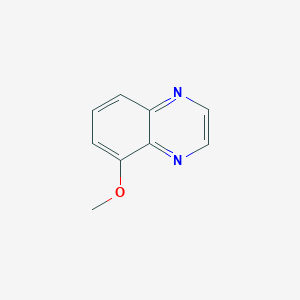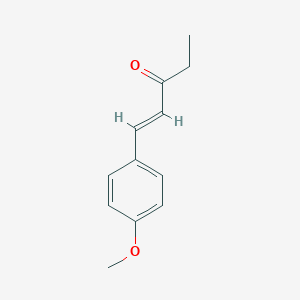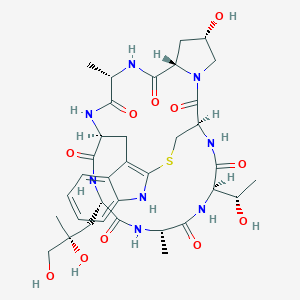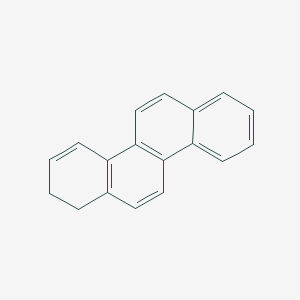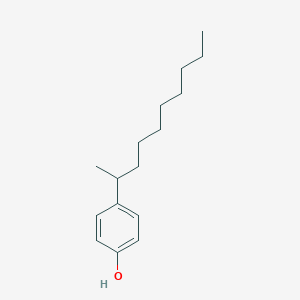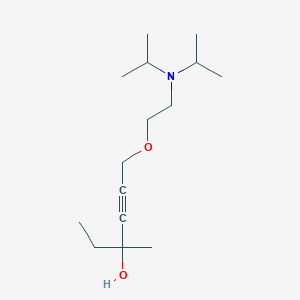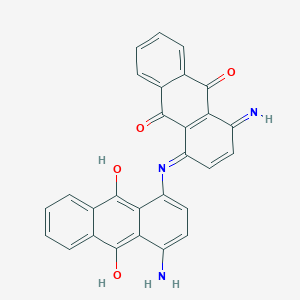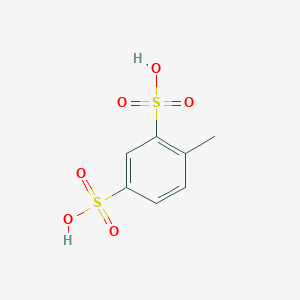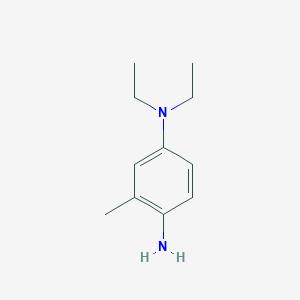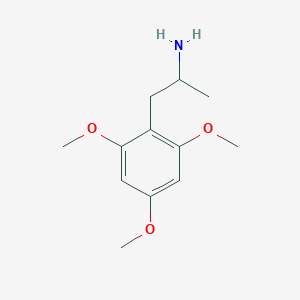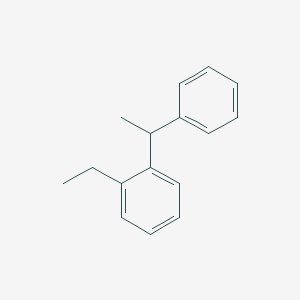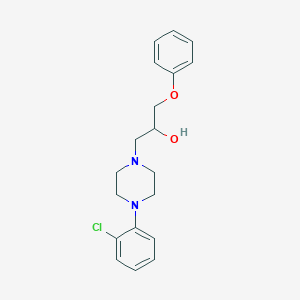
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PSEM, and it is a potent and selective antagonist for the serotonin 5-HT2C receptor.
Wirkmechanismus
PSEM acts as an antagonist for the serotonin 5-HT2C receptor. This receptor is involved in the regulation of various physiological processes, including appetite, mood, and anxiety. By blocking the 5-HT2C receptor, PSEM can modulate these processes.
Biochemische Und Physiologische Effekte
PSEM has been shown to modulate various physiological processes, including appetite, anxiety, and addiction. It has been shown to decrease food intake and body weight in rodents, suggesting that it may be useful in the treatment of obesity. PSEM has also been shown to reduce anxiety-like behavior in rodents, suggesting that it may have anxiolytic properties. Additionally, PSEM has been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may be useful in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
PSEM has several advantages for use in lab experiments. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. Additionally, PSEM has been shown to have a long duration of action, which allows for prolonged studies. However, there are also some limitations to the use of PSEM in lab experiments. It has been shown to have off-target effects on other serotonin receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on PSEM. One area of interest is the role of 5-HT2C receptors in the regulation of energy balance and metabolism. PSEM may be useful in the development of new treatments for obesity and related metabolic disorders. Additionally, PSEM may be useful in the treatment of anxiety and addiction. Further research is needed to fully understand the potential therapeutic applications of PSEM.
Conclusion:
In conclusion, 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- is a potent and selective antagonist for the serotonin 5-HT2C receptor. It has been widely used in scientific research to study the role of this receptor in various physiological processes. PSEM has been shown to have several unique properties, including the ability to modulate appetite, anxiety, and addiction. While there are some limitations to the use of PSEM in lab experiments, it remains an important tool for studying the role of 5-HT2C receptors in various physiological processes.
Synthesemethoden
The synthesis of PSEM involves the reaction of 4-(o-chlorophenyl)-alpha-phenoxymethyl-piperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of 1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl-. The purity of the final product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
PSEM has been used extensively in scientific research due to its unique properties. It is a potent and selective antagonist for the serotonin 5-HT2C receptor, which makes it an ideal tool for studying the role of this receptor in various physiological processes. PSEM has been used to investigate the role of 5-HT2C receptors in appetite regulation, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
1047-41-2 |
|---|---|
Produktname |
1-Piperazineethanol, 4-(o-chlorophenyl)-alpha-phenoxymethyl- |
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C19H23ClN2O2/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 |
InChI-Schlüssel |
ALGOVWYEAXZOKG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C3=CC=CC=C3Cl |
Andere CAS-Nummern |
1047-41-2 |
Synonyme |
4-(2-Chlorophenyl)-α-(phenoxymethyl)-1-piperazineethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



